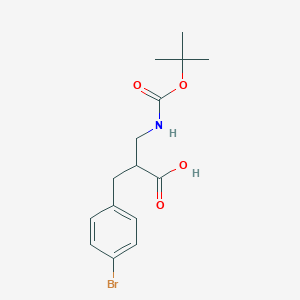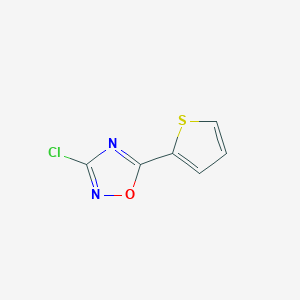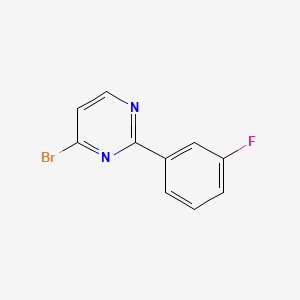![molecular formula C20H20N4O3 B1520764 1-{3-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxylic acid CAS No. 1223883-26-8](/img/structure/B1520764.png)
1-{3-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxylic acid
Descripción general
Descripción
The compound “1-{3-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxylic acid” is a complex organic molecule that contains several functional groups and rings. It includes a piperidine ring, a pyridine ring, an oxadiazole ring, and a carboxylic acid group .
Molecular Structure Analysis
The molecule contains a five-membered pyrrolidine ring, which is a type of nitrogen heterocycle widely used by medicinal chemists. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3 hybridization .
Aplicaciones Científicas De Investigación
Anticancer Research
This compound has shown promise in anticancer research, particularly due to its potential DNA binding and antiangiogenic activities . These properties are crucial in the development of new cancer therapies, as they can inhibit the growth of tumors by preventing the formation of new blood vessels (antiangiogenesis) and by directly interacting with the DNA of cancer cells.
Antimicrobial Activity
Derivatives of this compound may exhibit a broad range of biological activities, including antibacterial and antifungal effects . This is particularly important in the development of new antibiotics and antifungal agents, especially in the face of increasing antimicrobial resistance.
Pharmacological Applications
In pharmacology, the compound’s derivatives could be used to synthesize drugs with various therapeutic effects. These include analgesic, antihypertensive, antiobesity, antitumor, antiviral, anthelmintic, antitubercular, antiulcer, antihistaminic, anti-inflammatory, antidepressant, antidiabetic, anticonvulsant, antiallergic, antirheumatic, antiasthmatic, alpha-blockers, antiprotozoal, antiaging, anticoagulant, antimalarial, and antiamoebic activities .
Biochemical Research
The compound’s structure, which includes a piperidine ring, could be significant in biochemical research. Piperidine rings are often used in the synthesis of bioactive molecules with target selectivity . The compound could serve as a scaffold for developing new biochemical tools or probes.
Chemical Research
In chemical research, the compound could be used as a precursor or intermediate in the synthesis of more complex molecules. Its piperidine ring is a versatile scaffold that can be modified to create a variety of biologically active compounds .
Drug Discovery
The compound’s structure is conducive to drug discovery efforts, particularly due to the presence of the piperidine ring, which is a common feature in many clinically active drugs . It can be used to generate structural diversity and explore the pharmacophore space efficiently.
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as those containing imidazole and pyrrolidine moieties, have been found to interact with a wide range of targets, including enzymes, receptors, and proteins involved in various biological processes.
Mode of Action
These interactions can lead to changes in the conformation or activity of the target, thereby influencing the biological processes in which the target is involved .
Biochemical Pathways
Compounds with similar structures have been found to influence a variety of biochemical pathways, including those involved in inflammation, cancer, and metabolic diseases .
Pharmacokinetics
Compounds with similar structures have been found to have good bioavailability and favorable adme properties .
Result of Action
Compounds with similar structures have been found to exert a variety of biological effects, including anti-inflammatory, antimicrobial, antitumor, and antidiabetic activities .
Propiedades
IUPAC Name |
1-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl]piperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3/c1-13-4-6-14(7-5-13)17-22-19(27-23-17)16-3-2-10-21-18(16)24-11-8-15(9-12-24)20(25)26/h2-7,10,15H,8-9,11-12H2,1H3,(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DABFSFMOZPFQAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=C(N=CC=C3)N4CCC(CC4)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{3-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-(2-Bromophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine](/img/structure/B1520684.png)

![tert-Butyl 3-amino-6-methyl-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B1520689.png)
![Tert-butyl 6-fluorospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B1520690.png)




![1-[(4-Bromophenyl)methyl]cyclohexan-1-amine](/img/structure/B1520698.png)

![2-Amino-1-[4-(3-chlorophenyl)piperazin-1-yl]ethan-1-one dihydrochloride](/img/structure/B1520701.png)

![tert-Butyl 6-bromo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B1520704.png)